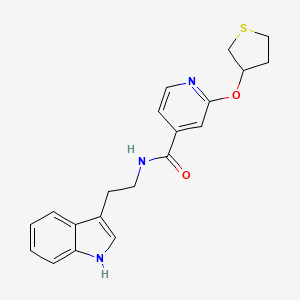
N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide” is a complex organic compound. The name suggests that it contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . It also appears to contain a tetrahydrothiophene group, which is a sulfur-containing heterocycle .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions between tryptamine and other molecules . For example, the compound “N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide” was obtained in high yield in the reaction between tryptamine and naproxen . Another compound, “N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide”, was prepared by reaction between tryptamine and ibuprofen . These reactions used N, N’-dicyclohexylcarbodiimide as a “dehydrating” reagent .
Applications De Recherche Scientifique
Fluorimetric Estimation and Differentiation
The fluorimetric estimation of N1-methylnicotinamide, a compound related to isonicotinamide derivatives, showcases the use of fluorescence-based techniques for quantifying specific metabolites derived from nicotinic acid metabolism. This approach underlines the importance of such compounds in metabolic studies, facilitating the differentiation from coenzyme and other metabolic products through fluorescence properties (Carpenter & Kodicek, 1950).
Coordination Chemistry
Research on cobalt(II) 2-methylthionicotinate complexes with N-heterocyclic ligands, including isonicotinamide, emphasizes the role of these compounds in developing coordination complexes with potential antimicrobial activities. This illustrates the application of such structures in creating new materials with enhanced biological properties (Segl′a et al., 2008).
Synthetic Organic Chemistry
The synthesis of six- to nine-membered ring oximinoorthodithiolactones through cyclization processes involving related compounds demonstrates the utility in constructing complex cyclic structures. This work highlights the potential of using similar compounds in synthetic organic chemistry for the creation of novel cyclic molecules with diverse applications (Coustard, 2001).
Photoreactive Properties
Investigations into the photoreactive properties of compounds related to tetrahydrothiophene derivatives showcase their potential in developing photochromic materials. These materials can change color upon light exposure, indicating applications in smart coatings, displays, and sensors (Ikeda et al., 2008).
Electrocatalytic Reactions
The electrochemical properties and use in electrocatalytic reactions of N-oxyl species, which share structural motifs with the compound of interest, underline their significance in redox reactions and organic synthesis. These applications demonstrate the potential for such compounds in catalysis and organic electrosynthesis, further expanding the scope of their scientific applications (Nutting et al., 2018).
Propriétés
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(14-5-8-21-19(11-14)25-16-7-10-26-13-16)22-9-6-15-12-23-18-4-2-1-3-17(15)18/h1-5,8,11-12,16,23H,6-7,9-10,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUKGHGCJCLGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S)-2-Hydroxy-2,4-dimethylpentan-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3015828.png)
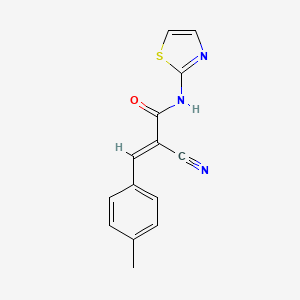
![N-(3-chloro-2-methylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3015831.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-ol](/img/structure/B3015832.png)
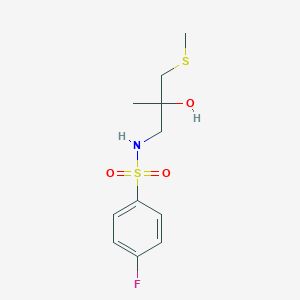
![1-((1R,5S)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B3015834.png)
![6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3015836.png)
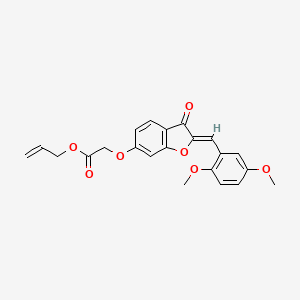
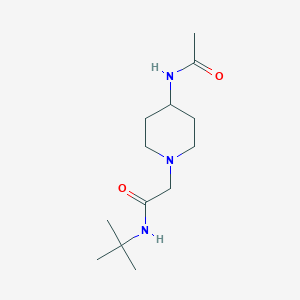
![ethyl 3-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3015842.png)
![N-[[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-prop-2-ynylbut-2-yn-1-amine](/img/structure/B3015844.png)
![1-[(tert-Butoxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B3015845.png)
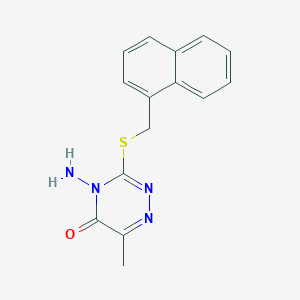
![(E)-methyl 2-((7-benzylidene-3-cyano-4-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3015851.png)